molecular formula C21H24N4O3S B2646540 4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 887885-33-8

4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2646540
CAS RN: 887885-33-8
M. Wt: 412.51
InChI Key: GUTZAPKFZNFOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide” is a complex organic molecule. It contains a benzimidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The benzimidazole moiety is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Scientific Research Applications

Metabolism and Pharmacokinetics

4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide shows promising applications in understanding the metabolism and pharmacokinetics of pharmaceutical compounds. In a study, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, was investigated for its disposition and metabolism in humans. The study highlighted the metabolic pathways, showing extensive metabolism with major routes involving oxidation of the benzofuran ring. Interestingly, the presence of more slowly cleared metabolites was suggested due to the longer mean apparent half-life of plasma radioactivity compared to that of unchanged SB-649868 (Renzulli et al., 2011).

Pharmacological Action and Effects

The compound also shows potential in pharmacological research, specifically in understanding the actions and effects of drugs on the human body. For instance, L-735,524, a potent and specific inhibitor of the human immunodeficiency virus type 1 protease, underwent metabolic profiling to understand its pharmacological action. The study detailed the metabolic pathways and the urinary excretion patterns, which represent a minor pathway of elimination for the compound (Balani et al., 1995).

Therapeutic Applications and Mechanisms

The therapeutic applications and mechanisms of related compounds have been explored, providing insights into the potential uses of 4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide. A study on aminozolamide (6-amino-2-benzothiazolesulfonamide) as a carbonic anhydrase inhibitor revealed its implications in ocular treatments. This research highlighted the role of drug delivery mechanisms and the importance of the vehicle in the effectiveness of topical applications (Lewis et al., 1988).

properties

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-24(2)29(27,28)17-9-7-16(8-10-17)21(26)25-13-11-15(12-14-25)20-22-18-5-3-4-6-19(18)23-20/h3-10,15H,11-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTZAPKFZNFOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

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